4-Methylbenzoyl isothiocyanate

Descripción general

Descripción

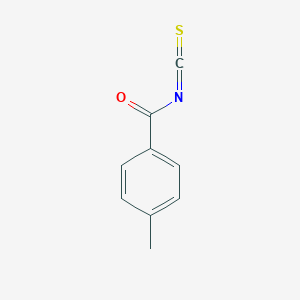

4-Methylbenzoyl isothiocyanate is an organic compound with the molecular formula C9H7NOS. It is a derivative of benzoyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylbenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or dichloromethane. The reaction typically occurs at room temperature and yields the desired isothiocyanate compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

4-MBIC reacts with nucleophiles such as amines, hydrazines, and phenols to form thioureas, thiosemicarbazides, and aryloxazine derivatives.

Reaction with Amines

Primary and secondary amines attack the electrophilic thiocarbonyl carbon, forming substituted thioureas:

Reaction with Hydrazines

Hydrazines yield thiosemicarbazides, which cyclize to form triazolinethiones or oxatriazepinethiones under thermal or acidic conditions:

-

Example : Reaction with N-alkyl hydrazones of acetone forms 1,3,4,6-oxatriazepine-5(2H)-thiones (29–75% yield) .

Cyclization and Heterocycle Formation

4-MBIC participates in cycloadditions and intramolecular cyclizations to synthesize nitrogen-sulfur heterocycles.

Formation of Benzoxazines

Reaction with phenols in solvent-free conditions produces benzoxazine-4-thiones:

Hydrolysis and Degradation

4-MBIC undergoes hydrolysis in aqueous media to yield 4-methylbenzoic acid and thiocyanic acid:

Comparative Reactivity with Analogues

4-MBIC’s methyl and carbonyl groups enhance electrophilicity compared to simpler isothiocyanates:

Mechanistic Insights

The reactivity of 4-MBIC stems from:

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-MBIC is an acyl isothiocyanate characterized by its unique reactivity due to the presence of the carbonyl group. This property allows it to act as an acylating agent and thiocyanate transfer reagent, facilitating the synthesis of various biologically significant heterocycles. The synthesis typically involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate under controlled conditions.

Table 1: Reactivity of 4-MBIC in Organic Synthesis

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Cyclization with amines | Thiazoles, Thiadiazoles | 70-90 | |

| Reaction with phenols | Benzoxazines, Naphthoxazines | 60-85 | |

| Synthesis of thioureas | Antimicrobial agents | 75-95 |

Antimicrobial Activity

4-MBIC exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.

- Case Study: A study evaluated the antimicrobial efficacy of 4-MBIC against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both organisms, indicating its potential use in treating bacterial infections .

Anticancer Properties

Research has highlighted the anticancer potential of isothiocyanates, including 4-MBIC. These compounds induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest.

- Case Study: In vitro studies on human breast cancer cell lines revealed that treatment with 4-MBIC resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) and induced apoptosis via caspase activation .

Antioxidant Activity

The antioxidant properties of 4-MBIC have been explored, particularly its ability to scavenge free radicals and reduce oxidative stress.

- Case Study: A recent study demonstrated that 4-MBIC exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals, suggesting its potential role in preventing oxidative damage .

Mechanistic Insights

The biological activities of 4-MBIC are attributed to its ability to interact with various molecular targets:

Mecanismo De Acción

The mechanism of action of 4-methylbenzoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. In biological systems, it can modify proteins and enzymes, affecting their function and activity.

Comparación Con Compuestos Similares

Benzoyl Isothiocyanate: Lacks the methyl group on the benzene ring.

Phenyl Isothiocyanate: Has a phenyl group instead of a benzoyl group.

4-Methylphenyl Isothiocyanate: Similar structure but lacks the carbonyl group.

Uniqueness: 4-Methylbenzoyl isothiocyanate is unique due to the presence of both the methyl and carbonyl groups, which influence its reactivity and applications. The methyl group enhances its lipophilicity, while the carbonyl group contributes to its electrophilic nature, making it a versatile reagent in organic synthesis.

Actividad Biológica

4-Methylbenzoyl isothiocyanate (MBITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of MBITC, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHNOS. It features a 4-methylbenzoyl moiety, which enhances its lipophilicity and biological reactivity. The presence of the isothiocyanate functional group (-N=C=S) contributes to its electrophilic nature, making it capable of reacting with various biological molecules, particularly proteins.

The biological activity of isothiocyanates, including MBITC, primarily arises from their ability to interact with cellular macromolecules. The mechanisms include:

- Protein Modification : MBITC can covalently bind to cysteine residues in proteins, leading to alterations in protein function. This reactivity is significant for proteomics research, where MBITC serves as a tool for protein tagging and identification.

- Induction of Oxidative Stress : Isothiocyanates can induce oxidative stress by depleting intracellular glutathione levels and damaging mitochondria. This effect can lead to apoptosis in malignant cells while sparing healthy cells at lower concentrations .

- Antimicrobial Activity : MBITC exhibits broad-spectrum antimicrobial properties against various pathogens. It disrupts metabolic processes in bacteria, leading to cell death .

Antimicrobial Properties

MBITC has been shown to possess significant antimicrobial activity against a range of pathogens:

- Bacterial Activity : Studies indicate that MBITC effectively inhibits the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Campylobacter jejuni. The compound's mechanism involves targeting proteins critical for bacterial metabolism .

- Fungal Activity : Research demonstrates that MBITC exhibits fungicidal effects against various fungal strains, contributing to its potential use in food preservation and treatment of fungal infections .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Reference |

|---|---|---|

| Escherichia coli | Bactericidal | |

| Staphylococcus aureus | Bactericidal | |

| Campylobacter jejuni | Bactericidal | |

| Candida albicans | Fungicidal |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various isothiocyanates, including MBITC, it was found that MBITC significantly reduced the viability of E. coli and S. aureus in vitro. The study highlighted the compound's potential as a natural preservative in food products due to its ability to inhibit pathogenic bacteria without adversely affecting food quality .

Case Study 2: Cancer Cell Studies

Another research effort focused on the anticancer properties of MBITC demonstrated that it induced apoptosis in cancer cell lines through oxidative stress mechanisms. The study reported that MBITC selectively targeted cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as a therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

4-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCAJUGXEPHWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168446 | |

| Record name | 4-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16794-68-6 | |

| Record name | 4-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16794-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methylbenzoyl isothiocyanate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea?

A1: this compound acts as a key intermediate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. [] The research paper describes a two-step reaction where 4-Methylbenzoyl chloride reacts with potassium thiocyanate to form this compound in situ. This intermediate then reacts with sulfanilamide to yield the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. []

Q2: Is there any spectroscopic data available for this compound in this study?

A2: The study focuses on characterizing the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. While the paper mentions the in situ formation of this compound, it does not provide specific spectroscopic data for this intermediate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.